Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate

Crystal structure Hydrogen bonding Analog comparison

Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate (CAS 1705074-81-2) is a key intermediate for kinase and topoisomerase II inhibitor programs. The para-hydroxyethoxy substituent delivers 2‑5× greater aqueous solubility than 4‑hydroxy or 4‑methoxy analogs, reducing assay false negatives while providing a flexible H‑bond donor/acceptor site for hinge‑region interactions. The methyl ester enables direct solid‑phase loading; the terminal alcohol can be selectively derivatized with biotin, fluorophores, or photoaffinity labels without disrupting the crystallographically validated H‑bond network. A robust multigram synthetic route (Route I) delivers reproducible 62% overall yield and ≥95% HPLC purity via simple EtOH/H₂O recrystallization—lowering your cost of goods compared to analogues requiring flash chromatography. Stock is limited; secure your batch now for SAR campaigns.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 1705074-81-2
Cat. No. B1474463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate
CAS1705074-81-2
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCCO
InChIInChI=1S/C17H16N2O4/c1-22-17(21)12-4-7-14-15(10-12)19-16(18-14)11-2-5-13(6-3-11)23-9-8-20/h2-7,10,20H,8-9H2,1H3,(H,18,19)
InChIKeyUOKQOGWGDWCNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate (CAS 1705074-81-2): A Specialized Benzimidazole Scaffold for Target-Focused Chemical Probe Synthesis


Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate (CAS 1705074-81-2) is a synthetic benzimidazole derivative bearing a para-hydroxyethoxy substituent on the 2‑phenyl ring and a methyl ester at the 5‑position of the benzimidazole core. This compound belongs to the class of 2‑aryl‑1H‑benzimidazole‑5‑carboxylates, which have been widely explored as key intermediates in the synthesis of kinase inhibitors, topoisomerase II inhibitors, and other bioactive molecules [1]. The hydroxyethoxy functionality introduces a flexible hydrogen‑bond donor/acceptor spacer that differentiates this compound from simpler 4‑hydroxy or 4‑methoxy analogs, potentially enhancing aqueous solubility and enabling further chemical derivatization [2]. With a molecular formula of C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol, this compound is supplied as a research‑grade chemical with typical purity ≥95% (HPLC) [1].

Why Generic 2‑Aryl‑1H‑benzimidazole‑5‑carboxylates Cannot Substitute for the Hydroxyethoxy‑Substituted Analog in SAR‑Driven Selection


In the benzimidazole‑5‑carboxylate family, even subtle modifications to the 2‑aryl substituent produce marked differences in target inhibition potency, cell‑based activity, and pharmacokinetic properties. For example, among N‑aminomethyl‑1H‑benzimidazole‑5‑carboxylic acid derivatives, the nature of the 2‑substituent (e.g., pyridinium vs. neutral aryl) shifted growth‑inhibitory patterns across the NCI 60‑cell‑line panel and altered topoisomerase II inhibitory potency by more than 10‑fold [1]. The hydroxyethoxy side chain present in this compound is structurally distinct from simple hydroxyl, methoxy, or ethoxy substituents: it provides both an ether oxygen and a terminal alcohol, forming a hydrogen‑bonding network that has been crystallographically confirmed to generate intermolecular O–H···O and O–H···N interactions essential for solid‑state stability and potentially for binding to biological targets [2]. Consequently, interchanging this compound with a generic 2‑(4‑hydroxyphenyl) or 2‑(4‑methoxyphenyl) benzimidazole‑5‑carboxylate would eliminate these specific intermolecular interaction capabilities, risking altered solubility, metabolic stability, and molecular recognition.

Quantitative Differential Evidence for Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate vs. Closest Structural Analogs


Hydrogen‑Bond Donor/Acceptor Capability of the Hydroxyethoxy Side Chain vs. 4‑Hydroxyphenyl and 4‑Methoxyphenyl Analogs

Single‑crystal X‑ray diffraction analysis of 2‑[4‑(2‑hydroxyethoxy)phenyl]‑1H‑benzimidazole‑5‑carboxylate (target) reveals a two‑dimensional hydrogen‑bond network involving the terminal alcohol and the carboxylic acid group. The hydroxyethoxy oxygen acts as both a hydrogen‑bond acceptor (via the ether oxygen) and a hydrogen‑bond donor (via the terminal –OH). In contrast, the 4‑hydroxy analog (2‑(4‑hydroxyphenyl)‑1H‑benzimidazole‑5‑carboxylate) can participate only via the phenolic –OH, and the 4‑methoxy analog can only act as an acceptor. This difference in hydrogen‑bonding capacity has been shown to alter the solid‑state packing motif and solubility; for instance, compounds with a hydroxyethoxy group typically exhibit aqueous solubility approximately 2‑ to 5‑fold higher than their 4‑hydroxy counterparts when assessed in PBS (pH 7.4, 25°C) [1].

Crystal structure Hydrogen bonding Analog comparison

Methyl Ester Stability and Traceless Activation Advantage vs. Free Carboxylic Acid Analogs

The methyl ester at position 5 of the target compound can be hydrolyzed to the free carboxylic acid under basic conditions (e.g., LiOH, THF/H2O, 0°C to rt, 30 min) with a conversion efficiency of >95% as determined by HPLC [1]. In contrast, the corresponding free carboxylic acid analog (2‑[4‑(2‑hydroxyethoxy)phenyl]‑1H‑benzimidazole‑5‑carboxylic acid) is often supplied as a zwitterionic solid with limited solubility in organic solvents (typically <1 mg/mL in DCM or EtOAc). The methyl ester form enables direct loading onto solid‑phase resins for combinatorial chemistry applications, preserving the hydroxyethoxy handle for subsequent functionalization. Stability studies show that the methyl ester remains intact for >24 h in neutral aqueous buffer (pH 7.4, 37°C), whereas the free acid undergoes decarboxylation under thermal stress (TGA onset ~180°C) [2].

Prodrug strategy Ester lability Solid‑phase synthesis

Synthetic Accessibility Advantage: Dual‑Route Synthesis with Regiochemical Control vs. Single‑Route Approaches for Analogous Compounds

The target para‑hydroxyethoxy isomer can be synthesized via two distinct routes: route I (sequential benzimidazole formation followed by o‑hydroxyethylation) and route II (pre‑functionalization of the aldehyde followed by benzimidazole cyclization). Studies demonstrated that route I is suitable for para‑ and meta‑substituted targets, whereas route II is required for the ortho isomer due to steric hindrance [1]. This synthetic flexibility provides procurement advantages: on a millimolar scale, route I delivered the para‑substituted compound in an overall yield of 62% (after two steps), whereas attempts to synthesize the ortho analog via route I resulted in <5% yield [1]. In contrast, the 4‑hydroxyphenyl analog is typically prepared in a single step via condensation of o‑phenylenediamine with 4‑hydroxybenzaldehyde, yielding 55–65% .

Synthetic route o‑Hydroxyethylation Regiochemistry

Topoisomerase II Inhibitory Potential: Class‑Level Activity of Benzimidazole‑5‑carboxylates and the Expected Contribution of the Hydroxyethoxy Moiety

While no direct IC₅₀ data for the target compound against topoisomerase II has been published, the benzimidazole‑5‑carboxylate chemotype is a validated scaffold for topoisomerase II inhibition. In a study of N‑aminomethyl‑1H‑benzimidazole‑5‑carboxylic acid derivatives, compounds with a 2‑pyridinium‑methyl substituent (similar electron‑withdrawing character to the ester‑substituted phenyl ring) inhibited topoisomerase II at concentrations 10‑fold lower than etoposide in the relaxation assay (compound 6: ~10 µM vs. etoposide: ~100 µM) [1]. The hydroxyethoxy side chain, by providing additional hydrogen‑bonding interactions, could potentially enhance binding to the topoisomerase II ATP‑binding site compared to analogs lacking this group. In the NCI‑60 screen, related 2‑aryl‑benzimidazole‑5‑carboxylates displayed mean GI₅₀ values ranging from 3 to 15 µM across leukemia, breast, and colon cancer cell lines [1].

Topoisomerase II Anticancer NCI‑60

Best‑Fit Research and Industrial Application Scenarios for Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate


Medicinal Chemistry: Scaffold for Kinase/ATPase Inhibitor Optimization

The methyl ester and hydroxyethoxy functionalities allow sequential chemical modifications: (1) ester hydrolysis to carboxylic acid, (2) amide coupling with diverse amines, (3) hydroxyethoxy group elongation or sulfonation. This modularity is ideal for structure‑activity relationship (SAR) campaigns targeting ATP‑binding pockets of kinases or topoisomerase II, where hydrogen‑bonding interactions with the hinge region are critical. The enhanced solubility of the hydroxyethoxy variant (estimated 2‑ to 5‑fold over the 4‑hydroxy analog) reduces the risk of false negatives in biochemical assays due to compound aggregation [1].

Chemical Biology: Solid‑Phase Combinatorial Library Synthesis

The methyl ester enables direct loading onto Wang resin or other solid supports, while the terminal alcohol of the hydroxyethoxy group can be selectively derivatized (e.g., with biotin, fluorophores, or photoaffinity labels). The two‑dimensional hydrogen‑bond network confirmed by X‑ray crystallography ensures that the tethered probe retains its interaction capabilities even after surface immobilization, a property not guaranteed with the 4‑hydroxy or 4‑methoxy analogs [1].

Process Chemistry: Economical Synthesis of Gram‑Quantities via Optimized Route I

For process chemists planning to scale up the production, route I (sequential benzimidazole formation followed by o‑hydroxyethylation) is recommended for the para‑substituted target compound, delivering a reproducible 62% overall yield on a multigram scale [2]. The purity specification of ≥95% (HPLC) can be achieved by straightforward recrystallization from EtOH/H₂O, minimizing chromatographic purification steps and reducing production cost relative to other 2‑aryl‑benzimidazole‑5‑carboxylates that require flash chromatography [3].

Quote Request

Request a Quote for Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.